molecular formula C15H12F2N6O B2963651 1-(2-fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 897624-04-3

1-(2-fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2963651
CAS No.: 897624-04-3
M. Wt: 330.299
InChI Key: OBJADYQGNKQXGP-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a urea derivative featuring a 2-fluorophenyl group attached to the urea nitrogen and a tetrazole ring substituted with a 4-fluorophenyl group. The compound’s structure combines aromatic fluorination with a tetrazole heterocycle, which is known for its metabolic stability and hydrogen-bonding capacity.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N6O/c16-10-5-7-11(8-6-10)23-14(20-21-22-23)9-18-15(24)19-13-4-2-1-3-12(13)17/h1-8H,9H2,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJADYQGNKQXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a urea linkage and two fluorinated phenyl groups, which may influence its biological properties. The presence of the tetrazole moiety is noteworthy for its role in enhancing metabolic stability and bioactivity.

Biological Activity Overview

Studies have indicated that compounds with similar structures exhibit various biological activities, including anticancer, antifungal, and anti-inflammatory effects. The following sections detail specific activities related to this compound.

Anticancer Activity

Research has highlighted the potential anticancer properties of related tetrazole derivatives. For instance, compounds that incorporate tetrazole rings have shown efficacy in inhibiting tumor growth by targeting specific signaling pathways such as the Notch-AKT pathway .

The proposed mechanism involves:

  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by increasing oxidative stress and disrupting mitochondrial function.
  • Inhibition of Proliferation : Studies suggest that these compounds can inhibit cell cycle progression, particularly at the G2/M checkpoint.

Antifungal Activity

Some derivatives containing similar structural motifs have demonstrated antifungal activity, suggesting that this compound may exhibit similar properties. The exact mechanism often involves the disruption of fungal cell wall synthesis or function.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies that explore the biological activity of structurally similar compounds:

StudyCompoundFindings
ZQL-4cSignificant inhibition of breast cancer cell proliferation; induction of ROS production.
Various tetrazole derivativesDemonstrated anticancer effects through apoptosis induction and cell cycle arrest.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and number of fluorine atoms on the aromatic rings significantly influence melting points, solubility, and intermolecular interactions.

Table 1: Comparison of Key Properties
Compound Name Substituents (Urea) Substituents (Tetrazole) Melting Point (°C) Yield (%) Molecular Weight
Target Compound 2-Fluorophenyl 4-Fluorophenyl Not Reported N/A 348.28 (est.)
1-(4-Fluorophenyl)-3-(1H-tetrazol-5-ylphenyl)urea (, Compound 1) 4-Fluorophenyl 1H-Tetrazol-5-ylphenyl 166–170 62 ~344.3
1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea () 4-Fluorophenyl 3,4-Difluorophenyl Not Reported N/A 348.28
1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea () 2-Fluorophenyl Cyclohexyl Not Reported N/A 318.35
  • The 3,4-difluorophenyl substituent in increases polarity, likely enhancing intermolecular dipole interactions, though melting points are unreported.
  • Non-Aromatic Substituents: Cyclohexyl in reduces aromatic stacking interactions, lowering molecular weight and likely improving lipophilicity for better membrane permeability .

Structural Characterization

  • IR Spectroscopy : Urea carbonyl stretches (~1640–1680 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) are consistent across analogs ().
  • NMR : Fluorine atoms split signals in ¹⁹F NMR, with ortho-fluorine (target compound) causing distinct coupling patterns compared to para-substituted analogs .
  • LC-MS : Molecular ion peaks (e.g., m/z 348.28 for ) confirm molecular weights .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2-fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of the tetrazole ring via [2+3] cycloaddition between sodium azide and nitriles under acidic conditions. For the urea moiety, coupling reactions (e.g., carbodiimide-mediated) between 2-fluoroaniline derivatives and tetrazole-containing intermediates are common. Purity optimization involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Analytical HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥95% purity .

Q. How is the molecular structure of this compound confirmed, and what spectroscopic techniques are critical?

Methodological Answer: Structural confirmation requires a combination of:

  • NMR : 1^1H and 13^13C NMR to verify fluorophenyl and tetrazole proton environments (e.g., tetrazole C-H at δ ~8.5-9.5 ppm in DMSO-d6).
  • FT-IR : Peaks at ~1700 cm1^{-1} (urea C=O stretch) and 1500-1600 cm1^{-1} (tetrazole ring vibrations).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and fragmentation patterns.
    Single-crystal X-ray diffraction (as in related fluorophenyl-tetrazole compounds) provides definitive proof of stereochemistry and bond lengths .

Q. What preliminary pharmacological screening assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer: Initial screens focus on target engagement and selectivity:

  • Kinase Inhibition : Use ATP-binding assays (e.g., fluorescence polarization) against panels of kinases (e.g., VEGF-R, EGFR).
  • Cellular Viability : MTT assay in cancer cell lines (e.g., HCT-116, HepG2) at 1–100 μM concentrations.
  • Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) via UV-Vis spectroscopy. Reference structurally similar urea derivatives (e.g., Linifanib analogs) for benchmarking .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s selectivity for a specific target?

Methodological Answer:

  • Core Modifications : Systematically vary substituents on the fluorophenyl (e.g., ortho vs. para fluorine) and tetrazole rings (e.g., methyl vs. trifluoromethyl groups).
  • Docking Simulations : Use AutoDock Vina or Schrödinger to predict binding affinities to targets (e.g., tyrosine kinases).
  • In Vitro Profiling : Test analogs against off-target receptors (e.g., serotonin transporters) to quantify selectivity indices.
    Crystallographic data from related compounds (e.g., 4-(4-fluorophenyl)-2-methylisoxazolone) can guide rational design .

Q. How should contradictory data on the compound’s metabolic stability be resolved?

Methodological Answer:

  • Comparative LC-MS/MS Analysis : Evaluate metabolite profiles in human liver microsomes (HLMs) vs. rat hepatocytes.
  • Enzyme Inhibition Assays : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways.
  • Isotope-Labeling : Use 19^{19}F-NMR to track fluorophenyl group stability during incubation. Discrepancies may arise from species-specific CYP450 expression or assay conditions .

Q. What experimental strategies can elucidate the mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR-Cas9 Knockout Models : Silence candidate targets (e.g., kinases) in cell lines to confirm on-target effects.
  • Thermal Proteome Profiling (TPP) : Identify protein targets by monitoring thermal stability shifts in cell lysates.
  • Transcriptomics : RNA-seq analysis post-treatment to map downstream signaling pathways. Cross-reference with databases like KEGG for pathway enrichment .

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